molecular formula C7H9ClF3N3O B2878723 [6-(2,2,2-Trifluoroethoxy)pyrimidin-4-yl]methanamine hydrochloride CAS No. 1439899-29-2

[6-(2,2,2-Trifluoroethoxy)pyrimidin-4-yl]methanamine hydrochloride

Cat. No.: B2878723
CAS No.: 1439899-29-2
M. Wt: 243.61
InChI Key: JBJLHTIWWZUFKE-UHFFFAOYSA-N
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Description

[6-(2,2,2-Trifluoroethoxy)pyrimidin-4-yl]methanamine hydrochloride is a fluorinated pyrimidine derivative characterized by a trifluoroethoxy substituent at the 6-position of the pyrimidin-4-yl ring and an aminomethyl group at the 4-position. This compound is classified as a specialty chemical, often used in medicinal chemistry and drug discovery due to its structural versatility. The trifluoroethoxy group enhances lipophilicity and metabolic stability, making it a valuable scaffold for designing kinase inhibitors or receptor-targeted therapeutics .

Properties

IUPAC Name

[6-(2,2,2-trifluoroethoxy)pyrimidin-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O.ClH/c8-7(9,10)3-14-6-1-5(2-11)12-4-13-6;/h1,4H,2-3,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJLHTIWWZUFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1OCC(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base Pyrimidine Synthesis

The pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting guanidine derivatives with malonate esters under basic conditions. For example, guanidine nitrate and diethyl malonate react in ethanol with sodium methoxide to form 2-amino-4,6-dihydroxypyrimidine. This method achieves a 96.1% yield under optimized conditions (65°C, 6 hours, pH 6). While this produces a dihydroxypyrimidine, subsequent halogenation or alkoxylation steps are required to introduce the trifluoroethoxy group.

Introducing the Trifluoroethoxy Group

The 6-position of the pyrimidine ring is functionalized via nucleophilic aromatic substitution. A key intermediate is 4-chloro-6-hydroxypyrimidine , where the hydroxyl group is replaced by trifluoroethoxide. In WO2016207226A1 , 4-(dimethoxymethyl)-2-(2,2,2-trifluoroethoxy)pyrimidine is synthesized by reacting a chloropyrimidine precursor with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. This reaction proceeds in polar aprotic solvents (e.g., DMF) at elevated temperatures (50–65°C). The dimethoxymethyl group acts as a protecting group, which is later hydrolyzed to a hydroxymethyl group.

Hydrochloride Salt Formation

The free base [6-(2,2,2-trifluoroethoxy)pyrimidin-4-yl]methanamine is treated with hydrogen chloride in anhydrous ethanol or diethyl ether. The hydrochloride salt precipitates as a crystalline solid, which is filtered and dried under vacuum. Analytical data from discontinued product listings confirm a molecular weight of 243.61 g/mol and an InChIKey of JBJLHTIWWZUFKE-UHFFFAOYSA-N.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations Source
Reductive Amination Oxidation → Reductive amination ~70% Simple reagents Requires aldehyde intermediate
Enzymatic Transaminase-catalyzed amination ~85% High stereoselectivity Enzyme cost and stability
Gabriel Synthesis Bromination → Phthalimide substitution → Deprotection ~65% Avoids racemization Multiple steps

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at the 2-, 4-, and 6-positions of pyrimidine necessitate careful choice of protecting groups. The dimethoxymethyl group in WO2016207226A1 directs substitution to the 6-position.
  • Stability of Trifluoroethoxy Group : Strong acids or bases may cleave the trifluoroethoxy moiety. Mild conditions (pH 6–8, temperatures <80°C) are recommended during amination.
  • Purity Control : Residual solvents (DMF, THF) must be minimized via rotary evaporation and recrystallization from acetonitrile/water mixtures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.

    Reduction: Reduction reactions can target the pyrimidine ring or the trifluoroethoxy group, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [6-(2,2,2-Trifluoroethoxy)pyrimidin-4-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoroethoxy group can enhance binding affinity and specificity towards certain enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of [6-(2,2,2-Trifluoroethoxy)pyrimidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of [6-(2,2,2-Trifluoroethoxy)pyrimidin-4-yl]methanamine Hydrochloride and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes
This compound (Target) C₇H₈ClF₃N₃O 257.61 Pyrimidin-4-yl core, 6-trifluoroethoxy, 4-aminomethyl Discontinued; potential kinase inhibitor intermediate
[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride (CymitQuimica) C₉H₁₁ClF₃NO 241.64 Phenyl ring, 4-trifluoroethoxy, aminomethyl Discontinued; used in aryl amine-based drug synthesis
(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanamine hydrochloride C₁₁H₉ClF₃N₄ 290.68 Pyrimidin-4-yl core, pyridin-3-yl substituent Higher molecular weight; pyridinyl substitution may alter receptor binding
(4-Chloro-6-phenylpyrimidin-2-yl)methanamine hydrochloride (Parchem) C₁₁H₁₁Cl₂N₃ 272.13 Pyrimidin-2-yl core, 4-Cl, 6-phenyl Chlorine and phenyl groups enhance steric bulk; used in heterocyclic chemistry
(2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride (Similarity 0.90) C₇H₇ClF₃N₂ 225.60 Pyridin-4-yl core, 2-trifluoromethyl High structural similarity (0.90); likely used in fluorinated ligand design

Key Structural and Functional Differences

Core Heterocycle: The target compound features a pyrimidin-4-yl core, whereas analogs like [4-(2,2,2-Trifluoroethoxy)phenyl]methanamine () use a phenyl ring, reducing aromatic nitrogen content and altering electronic properties.

Substituent Effects: The trifluoroethoxy group in the target compound improves metabolic stability compared to non-fluorinated analogs. In contrast, chlorine and phenyl groups in Parchem’s derivative () increase steric hindrance, possibly limiting bioavailability .

Molecular Weight and Solubility :

  • The target compound (257.61 g/mol) is lighter than the pyridin-3-yl analog (290.68 g/mol), which may enhance membrane permeability. However, higher halogen content (e.g., chlorine in ) could reduce aqueous solubility .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling a trifluoroethoxy group to a pyrimidine precursor, akin to methods in (LiOH-mediated hydrolysis) and (pyrimidine functionalization). In contrast, phenyl-substituted analogs () may require Ullmann or Buchwald-Hartwig coupling .

Biological Activity

[6-(2,2,2-Trifluoroethoxy)pyrimidin-4-yl]methanamine hydrochloride is a compound with potential therapeutic applications, particularly in oncology and as a selective inhibitor of specific biological pathways. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.

The biological activity of this compound is primarily linked to its ability to inhibit enzymes involved in nucleotide synthesis and cellular proliferation. Specifically, it targets glycinamide ribonucleotide formyltransferase (GARFTase), a critical enzyme in the de novo purine synthesis pathway. The inhibition of GARFTase leads to decreased availability of purine nucleotides, which is essential for DNA synthesis and cell division .

Biological Activity Studies

Several studies have evaluated the biological effects of this compound:

  • In Vitro Studies :
    • The compound has shown significant cytotoxicity against various cancer cell lines. For instance, in one study, it was found to inhibit the growth of MDA-MB-231 breast cancer cells with an IC50 value of 27.6 μM .
    • Another study highlighted its selective inhibition against cells expressing folate receptors (FRs), demonstrating that the compound is inactive toward cells lacking these receptors .
  • In Vivo Studies :
    • Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Oral administration resulted in substantial suppression of tumor growth in xenograft models, indicating its potential as an anticancer agent .
  • Case Studies :
    • In clinical settings, derivatives of this compound have been investigated for their ability to target mutant forms of the epidermal growth factor receptor (EGFR), which are implicated in various cancers. These studies suggest that the compound could serve as a targeted therapy for patients with specific EGFR mutations .

Data Table: Summary of Biological Activities

Activity Cell Line/Model IC50 (μM) Mechanism
CytotoxicityMDA-MB-23127.6Inhibition of GARFTase
Growth InhibitionCHO Cells (FR+)Not specifiedSelective inhibition via FRs
Tumor SuppressionXenograft ModelsNot specifiedDecreased purine synthesis
Targeting EGFR MutantsVarious Cancer ModelsNot specifiedSelective inhibition of mutant EGFR

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrimidine core influence the potency and selectivity of the compound. The introduction of electron-withdrawing groups enhances cytotoxic activity against tumor cells due to increased electrophilicity and improved binding affinity to target enzymes .

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